molecular formula C32H54N4O12S B1203683 Pamatolol sulfate CAS No. 59954-01-7

Pamatolol sulfate

カタログ番号: B1203683
CAS番号: 59954-01-7
分子量: 718.9 g/mol
InChIキー: OUXGIOLQOYAZLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Pamatolol sulfate has a wide range of applications in scientific research:

作用機序

パマトロール硫酸塩は、交感神経系の一部であるβアドレナリン受容体を阻害することによってその効果を発揮します。これらの受容体を阻害することにより、アドレナリンとノルアドレナリンの効果を減らし、心拍数と血圧の低下につながります。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路は主に環状アデノシン一リン酸(cAMP)シグナル伝達経路に関連しています .

類似の化合物:

パマトロール硫酸塩の独自性: パマトロール硫酸塩は、その特定の化学構造により、独特の薬物動態プロファイルを示すという点でユニークです。 β1およびβ2受容体に対してバランスの取れた親和性があり、治療への応用において汎用性があります .

類似化合物との比較

Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .

生物活性

Pamatolol sulfate, a cardioselective beta-adrenergic receptor antagonist, is primarily utilized in the management of cardiovascular conditions. This compound selectively inhibits beta-1 adrenergic receptors, predominantly found in cardiac tissues, thereby reducing heart rate and myocardial contractility. Its unique pharmacological profile distinguishes it from other non-selective beta-blockers, making it particularly beneficial for patients with respiratory complications.

Chemical Structure and Properties

Pamatolol is chemically classified as methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate. The presence of a phenolic hydroxyl group in its structure contributes significantly to its biological activity. The compound exhibits high oral bioavailability and is well absorbed in the gastrointestinal tract, which enhances its therapeutic effectiveness .

Pamatolol's primary mechanism involves the blockade of beta-1 adrenergic receptors, leading to:

  • Decreased heart rate : By inhibiting receptor activation, Pamatolol reduces the frequency of cardiac contractions.
  • Reduced myocardial contractility : This effect lowers the overall workload on the heart, making it useful in treating conditions such as hypertension and angina.

The selectivity for beta-1 receptors minimizes potential side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction .

Pharmacodynamics

A Phase I clinical trial demonstrated that Pamatolol effectively reduced heart rate in response to standing and exercise. The study involved ten healthy male volunteers who received varying doses (10 mg to 600 mg). The results indicated a significant reduction in heart rate without affecting resting systolic time intervals or pulmonary function post-exercise, suggesting a favorable safety profile .

Pharmacokinetics

Pamatolol exhibits a systemic bioavailability characterized by an elimination half-life (t1/2) that supports its dosing regimen. Research indicates that plasma concentration-response relationships are established at therapeutic doses, allowing for predictable pharmacological effects .

ParameterValue
BioavailabilityHigh
Elimination Half-Life (t1/2)Moderate (exact value varies)
Peak Plasma ConcentrationDose-dependent

Comparative Analysis with Other Beta-Blockers

Pamatolol's selective action allows for a comparison with other common beta-blockers:

Compound NameTypeKey Features
AtenololBeta-1 selectiveUsed for hypertension; minimal CNS penetration
TimololNon-selectiveUsed in glaucoma treatment; local anesthetic properties
SotalolClass III antiarrhythmicPrimarily for ventricular arrhythmias; affects potassium channels
PropranololNon-selectiveFirst-generation beta-blocker; used for anxiety and migraine prevention

Pamatolol stands out due to its lack of sympathomimetic activity, making it safer for patients prone to respiratory issues .

Case Studies and Clinical Applications

Several case studies have highlighted the efficacy of Pamatolol in clinical settings:

  • Hypertension Management : A study involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure after treatment with Pamatolol over 12 weeks.
  • Heart Failure : In patients with mild to moderate heart failure, Pamatolol was associated with improved exercise tolerance and quality of life metrics without exacerbating pulmonary symptoms.
  • Postoperative Care : Pamatolol has been effectively used in managing tachycardia during postoperative recovery, demonstrating its utility in acute care settings.

特性

CAS番号

59954-01-7

分子式

C32H54N4O12S

分子量

718.9 g/mol

IUPAC名

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid

InChI

InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4)

InChIキー

OUXGIOLQOYAZLS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

関連するCAS

59110-35-9 (Parent)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。